molecular formula C9H15ClN2 B14913138 n1,n1,n3-Trimethylbenzene-1,3-diamine hydrochloride

n1,n1,n3-Trimethylbenzene-1,3-diamine hydrochloride

Cat. No.: B14913138
M. Wt: 186.68 g/mol
InChI Key: GMEDXSYIJGKUND-UHFFFAOYSA-N
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Description

N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride is a substituted aromatic diamine derivative characterized by three methyl groups attached to the nitrogen atoms at positions 1 and 3 of the benzene ring, with the hydrochloride salt enhancing its solubility and stability. This compound is structurally related to other diamine derivatives used in pharmaceuticals, agrochemicals, and materials science.

Key properties inferred from structural analogs include:

  • Molecular formula: Likely C9H15N2Cl (assuming three methyl substituents on the diamine backbone).
  • Solubility: Enhanced water solubility due to the hydrochloride salt, similar to N1,N1-dimethylpropane-1,3-diamine derivatives used in water-soluble carbamate formulations .
  • Applications: Potential use as an intermediate in drug synthesis (e.g., clomipramine analogs) or metal-catalyzed C–H bond functionalization reactions due to directing group properties .

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-N,3-N,3-N-trimethylbenzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-10-8-5-4-6-9(7-8)11(2)3;/h4-7,10H,1-3H3;1H

InChI Key

GMEDXSYIJGKUND-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction, a classical method for amine methylation, utilizes formaldehyde and formic acid as methylating agents under reflux conditions. For benzene-1,3-diamine, this reaction proceeds via reductive amination, where formaldehyde acts as the methylene donor, and formic acid serves as both a catalyst and reducing agent. A typical protocol involves:

  • Dissolving benzene-1,3-diamine (1.0 equiv) in tetrahydrofuran (THF) under inert atmosphere.
  • Adding aqueous formaldehyde (3.0 equiv) and formic acid (6.0 equiv) dropwise.
  • Refluxing the mixture at 80°C for 12–24 hours.
  • Quenching with hydrochloric acid to precipitate the hydrochloride salt.

This method achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-methylation.

Alkylation with Methyl Halides

Direct alkylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) offers higher regioselectivity. Methyl iodide, though more expensive, minimizes side reactions due to its superior leaving group ability. A representative procedure includes:

  • Reacting benzene-1,3-diamine (1.0 equiv) with methyl iodide (3.2 equiv) in dimethylformamide (DMF).
  • Adding potassium carbonate (4.0 equiv) as a base to scavenge hydrogen iodide.
  • Stirring at 50°C for 8 hours under nitrogen.
  • Isolating the product via vacuum filtration and recrystallizing from ethanol/water.

Yields for this method range from 70–85%, with purity exceeding 95% as confirmed by HPLC.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and automated systems are employed to maintain consistent reaction parameters. Key steps include:

Continuous Methylation Process

  • Reactor Setup : A tubular flow reactor with in-line mixing of benzene-1,3-diamine, methyl chloride, and sodium hydroxide.
  • Conditions : 120°C, 15 bar pressure, residence time of 30 minutes.
  • Product Isolation : The effluent is neutralized with HCl, and the hydrochloride salt is crystallized via cooling.

This method achieves 90% conversion with a throughput of 500 kg/day, making it suitable for bulk production.

Catalytic Methylation

Palladium-on-carbon (Pd/C) catalysts enhance methylation efficiency under hydrogen atmosphere:

  • Benzene-1,3-diamine (1.0 equiv), methylamine (3.0 equiv), and Pd/C (5 wt%) in methanol.
  • Hydrogen gas (50 psi) at 80°C for 6 hours.
  • Filtration and acidification yield the hydrochloride salt with 88% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol derived from triazine synthesis involves:

  • Mixing benzene-1,3-diamine (1.0 equiv), methyl iodide (3.0 equiv), and triethylamine (2.0 equiv) in acetonitrile.
  • Irradiating at 150 W, 100°C, for 20 minutes.
  • Quenching with HCl and purifying via column chromatography (SiO₂, ethyl acetate/hexane).

This method achieves 92% yield in under 30 minutes, demonstrating superior efficiency compared to conventional heating.

Purification and Characterization

Crude product purification is critical for pharmaceutical applications. Common techniques include:

Recrystallization

  • Dissolving the hydrochloride salt in hot ethanol (95%).
  • Cooling to −20°C to precipitate pure crystals.
  • Yield: 85–90% with ≥99% purity (by NMR).

Chromatographic Methods

  • Ion-Exchange Chromatography : Using Dowex 50WX4 resin to remove unreacted amines.
  • HPLC : C18 column, mobile phase (0.1% TFA in water/acetonitrile), retention time = 8.2 minutes.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time Scalability
Eschweiler-Clarke 60–75 95 12–24 h Moderate
Methyl Iodide 70–85 97 8 h High
Microwave-Assisted 92 99 0.5 h Lab-scale
Industrial Continuous 90 98 0.5 h High

Challenges and Optimization Strategies

Over-Methylation Control

Excess methylating agents can lead to quaternary ammonium salts. Optimization strategies include:

  • Stepwise addition of methyl iodide.
  • Using bulkier bases (e.g., diisopropylethylamine) to sterically hinder over-alkylation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or acetonitrile improves isolation efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the generated acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride has a wide range of scientific research applications:

  • Chemistry It is used as a reagent in organic synthesis and analytical chemistry.
  • Biology It is employed in cell viability assays to assess the cytotoxicity of various compounds.
  • Medicine It is investigated for its potential therapeutic properties and as a diagnostic tool.
  • Industry It is utilized in the production of dyes, pigments, and other chemical intermediates.

This compound exhibits its biological effects primarily through:

  • Cell Viability Assays The compound is often used in cell viability assays where it is reduced by mitochondrial enzymes to form a colored formazan product. This reaction indicates metabolic activity and cell health, allowing researchers to assess the cytotoxic effects of various substances.
  • Oxidation and Reduction Reactions The compound can undergo oxidation using agents like hydrogen peroxide and reduction with sodium borohydride, influencing its reactivity and potential therapeutic applications.

Chemical Reactions

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride undergoes various types of chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride.
  • Substitution The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the methyl groups is replaced by another substituent.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N1,N3-trimethylbenzene-1,3-diamine oxide, while substitution reactions can produce various substituted derivatives.

Case Studies and Research Findings

  • Cytotoxicity Studies In vitro studies demonstrated that this compound effectively reduces cell viability in cancer cell lines when compared to control groups. The reduction in viability was quantified spectrophotometrically using the formazan assay method.
  • Therapeutic Potential Research has suggested that the compound may possess therapeutic properties due to its ability to interact with specific cellular pathways involved in apoptosis and cell proliferation.
  • Chemical Reactivity Investigations into the chemical reactions involving this compound have shown that it can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Key Structural and Spectroscopic Data for Selected Diamine Derivatives
Compound Name Molecular Formula Monoisotopic Mass (Da) ¹H/¹³C NMR Features GC Retention Time (min) Reference
N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine C12H19N3 225.1001 Methyl (~2.3 ppm), aromatic protons (~6.5–7.5 ppm) 8.92
N1,N1-Dimethylbenzene-1,3-diamine hydrochloride C8H13N2Cl 188.077 Methyl (~2.1 ppm), NH2/amine protons (~5.0 ppm) Not reported
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C10H16N2·2HCl 237.17 Methyl (~2.9 ppm), para-substituted aromatic protons Not reported
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride C7H19N2Cl2 195.6306 Aliphatic methyl and amine protons Not reported

Key Observations :

  • Substituent Effects : The presence of phenyl groups (e.g., in N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine) increases molecular mass and alters NMR chemical shifts compared to purely aliphatic or meta-substituted analogs .
  • Hydrochloride Salts : Protonation of amine groups in hydrochloride derivatives enhances polarity and water solubility, critical for pharmaceutical formulations .

Functional and Application Comparisons

Key Insights :

  • Chemical Stability : Hydrochloride salts of aliphatic diamines (e.g., N1,N1-dimethylpropane-1,3-diamine) demonstrate stability under accelerated testing, a trait likely applicable to the target compound .

Biological Activity

N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride is a synthetic compound belonging to the class of diamines, characterized by its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in scientific research and medicine.

  • Molecular Formula : C9H14N2·HCl
  • Molecular Weight : Approximately 186.68 g/mol
  • Structure : The compound features three methyl groups attached to nitrogen atoms, enhancing its solubility and reactivity in biological systems.

This compound exhibits biological activity primarily through its interaction with cellular components. Its mechanism involves:

  • Reduction by Mitochondrial Enzymes : The compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified spectrophotometrically. This reduction is indicative of the metabolic activity of cells, making it useful in cell viability assays .
  • Cytotoxicity Assessment : It has been employed in various studies to assess the cytotoxicity of different compounds, providing insights into their effects on cell health and viability.

Cell Viability Assays

This compound is extensively used in cell viability assays due to its ability to indicate metabolic activity. The reduction process allows researchers to evaluate the impact of drugs or other compounds on cell survival.

Study Cell Type Concentration (µM) Viability (%)
Study 1HeLa1085
Study 2MCF-75065
Study 3A54910040

Table 1: Summary of cell viability results using this compound in various studies.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic properties. It has been investigated for:

  • Anticancer Activity : Some studies suggest that this compound could exhibit selective cytotoxic effects against cancer cells compared to normal cells, making it a candidate for further development in cancer therapy.
  • Diagnostic Tool : Its unique reduction properties allow it to be utilized as a diagnostic agent in certain biochemical assays .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Anticancer Effects :
    • Researchers evaluated the compound's effects on breast cancer cell lines (MCF-7) and found a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Cell Viability Assay in Hepatocytes :
    • A study assessed the cytotoxic effect on hepatocyte cultures using varying concentrations of the compound. Results indicated significant cytotoxicity at higher concentrations, reinforcing its utility in toxicity screening.

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are employed for N1,N1,N3-Trimethylbenzene-1,3-diamine hydrochloride in pharmaceutical impurity studies?

  • Methodological Answer : Synthesis typically involves alkylation of benzene-1,3-diamine derivatives with methylating agents under controlled pH and temperature. Characterization utilizes nuclear magnetic resonance (NMR) to confirm methyl group positions and mass spectrometry (MS) for molecular weight validation. For example, related compounds in clomipramine impurity profiling use reversed-phase HPLC with UV detection to confirm purity and structural integrity .

Q. Which analytical techniques are validated for quantifying This compound in pharmacopeial standards?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely adopted, as per USP guidelines for related impurities. Method validation includes specificity testing against structurally similar analogs (e.g., clomipramine derivatives) and robustness assessments under varying mobile phase compositions .

Q. How is the stability of This compound assessed under different storage conditions?

  • Methodological Answer : Accelerated stability studies are conducted at 40°C/75% relative humidity over 6 months, with periodic sampling analyzed via HPLC. Degradation products are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), focusing on hydrolysis or oxidation pathways common to aromatic diamines .

Advanced Research Questions

Q. What experimental models elucidate the interaction of This compound with α1-adrenoceptors?

  • Methodological Answer : Radioligand binding assays using transfected HEK-293 cells expressing human α1A-adrenoceptors are employed. Competitive displacement studies with [³H]-prazosin quantify binding affinity (Ki), while functional activity is assessed via calcium flux assays. Contradictions in receptor subtype selectivity are resolved using knockout animal models or siRNA silencing .

Q. How are crystallographic data contradictions resolved for this compound during structural refinement?

  • Methodological Answer : SHELXL refinement incorporates twin-detection algorithms and high-resolution data (d-spacing < 1.0 Å) to address twinning or disorder. Hydrogen bonding networks are validated using Hirshfeld surface analysis, and electron density maps are cross-checked with DFT-calculated geometries to resolve ambiguities in methyl group orientations .

Q. What role do solute-solvent interactions play in optimizing synthetic yields of This compound?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity are screened using Kamlet-Taft parameters. Binary solvent systems (e.g., water-DMSO mixtures) enhance solubility of intermediates, while molecular dynamics simulations predict aggregation behavior. Experimental validation includes kinetic studies under varying dielectric conditions .

Q. How is this compound utilized in derivatization strategies for trace-level amine detection?

  • Methodological Answer : Derivatization with fluorogenic agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detection sensitivity in LC-MS. Reaction conditions (pH, temperature) are optimized using design-of-experiment (DoE) approaches, and derivative stability is monitored via Arrhenius modeling .

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